![molecular formula C11H11N3O B8563839 6-[(pyridin-2-yl)methoxy]pyridin-3-amine](/img/structure/B8563839.png)
6-[(pyridin-2-yl)methoxy]pyridin-3-amine
Overview
Description
6-[(pyridin-2-yl)methoxy]pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine typically involves the reaction of 2-chloromethylpyridine with 5-amino-2-hydroxypyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 5-amino-2-hydroxypyridine attacks the chloromethyl group of 2-chloromethylpyridine, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(pyridin-2-yl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted pyridine derivatives.
Scientific Research Applications
6-[(pyridin-2-yl)methoxy]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-hydroxypyridine: Similar in structure but lacks the methyloxy group.
2-Chloromethylpyridine: Precursor in the synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.
5-Amino-2-methylpyridine: Similar but with a methyl group instead of the methyloxy group.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyloxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(pyridin-2-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8,12H2 |
InChI Key |
KWCHHSFRDFQMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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